molecular formula C24H29N3O3S B2408096 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline CAS No. 867040-42-4

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline

Cat. No. B2408096
CAS RN: 867040-42-4
M. Wt: 439.57
InChI Key: CHAXQTLYCGPKEV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline is a chemical compound that belongs to the class of quinolone-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Scientific Research Applications

Design and Synthesis of ABCB1 Inhibitors

One study explored the design and synthesis of ABCB1 inhibitors, utilizing a basic moiety linked through a spacer to the nitrogen of different basic nuclei, including N-4-arylpiperazine. The study found that specific configurations, such as the N-4-methylpiperazine derivative, exhibited potent inhibitory activity against ABCB1, highlighting the molecule's utility in overcoming drug resistance mechanisms in cancer therapy (Colabufo et al., 2008).

Development of Topical Drug Delivery Systems

Another research focused on the synthesis and evaluation of novel prodrugs for topical drug delivery. This study demonstrated that derivatives with improved aqueous solubility and lipophilicity could enhance the permeation of drugs through the skin, suggesting the molecule's potential in developing more effective topical formulations (Rautio et al., 2000).

Discovery of Antidepressants

A novel series of compounds designed as 5-HT3 receptor antagonists, based on the pharmacophoric requirements, was synthesized and evaluated. The study found that certain derivatives exhibited significant anti-depressant-like activity, positioning the molecule as a starting point for the development of new antidepressants (Mahesh et al., 2011).

Antiproliferative Activity Against Cancer Cells

Research on a series of indenopyrazoles, synthesized from the corresponding indanones, identified derivatives with promising antiproliferative activity towards human cancer cells. This activity was attributed to the inhibition of tubulin polymerization, indicating the molecule's potential application in cancer therapy (Minegishi et al., 2015).

Synthesis and Cytotoxic Activity of Derivatives

A study synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids moieties and evaluated their cytotoxic activity against cancer cell lines. The structure–activity relationships demonstrated that the location and structure of the amino acid fragment significantly influenced the cytotoxic effects, suggesting the molecule's utility in designing anticancer agents (Valderrama et al., 2016).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-5-26-10-12-27(13-11-26)24-21-15-19(30-4)7-9-22(21)25-16-23(24)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAXQTLYCGPKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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